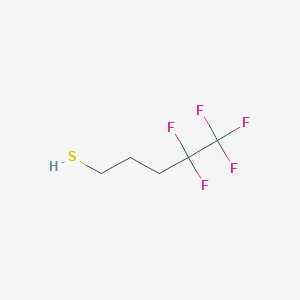

4,4,5,5,5-Pentafluoropentane-1-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,5-pentafluoropentane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5S/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRFWLLFSGXBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456573 | |

| Record name | 4,4,5,5,5-Pentafluoropentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148757-88-4 | |

| Record name | 4,4,5,5,5-Pentafluoropentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4,5,5,5-Pentafluoropentane-1-thiol synthesis pathway

An In-depth Technical Guide to the Synthesis of 4,4,5,5,5-Pentafluoropentane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for this compound, a key intermediate in the synthesis of pharmaceuticals such as the anti-breast cancer agent Fulvestrant.[1][2] The synthesis is presented in two main stages: the preparation of the precursor alcohol, 4,4,5,5,5-pentafluoro-1-pentanol, followed by its conversion to the target thiol. Two effective methods for the final conversion are detailed.

Overall Synthesis Pathway

The synthesis commences with the radical addition of perfluoroethyl iodide to allyl alcohol, followed by a dehalogenation step to yield 4,4,5,5,5-pentafluoro-1-pentanol. This alcohol is then converted to the desired this compound.

Caption: Overall synthesis pathway for this compound.

Part 1: Synthesis of 4,4,5,5,5-Pentafluoro-1-pentanol

This two-step process is adapted from a patented procedure and is reported to have a high overall yield.[3]

Step 1.1: Radical Addition to form 4,4,5,5,5-Pentafluoro-2-iodo-1-pentanol

The first step involves the radical-initiated addition of perfluoroethyl iodide to allyl alcohol.

Experimental Protocol:

-

In a suitable reaction vessel, combine 130 g of perfluoroethyl iodide, 300 g of allyl alcohol, and 380 ml of water.

-

Initiate the reaction by adding a solution of 100 g of sodium dithionite and 50 g of sodium bicarbonate in water.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the organic phase is separated.

-

The product, 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol, is isolated. A purity of 97% (by GC) has been reported for this intermediate.[3]

Step 1.2: Hydrogenolytic Dehalogenation to form 4,4,5,5,5-Pentafluoro-1-pentanol

The iodo-alcohol intermediate is then dehalogenated to yield the desired pentafluoropentanol.

Experimental Protocol:

-

The crude 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol from the previous step is subjected to hydrogenolytic dehalogenation.

-

This is typically carried out in the presence of a catalyst (e.g., Palladium on carbon), an acid binder (e.g., a tertiary amine like triethylamine), and a suitable solvent (e.g., methanol or ethanol).

-

The reaction is performed under a hydrogen atmosphere.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by distillation.

| Parameter | Value | Reference |

| Starting Materials | Perfluoroethyl iodide, Allyl alcohol | [3] |

| Intermediate | 4,4,5,5,5-Pentafluoro-2-iodo-1-pentanol | [3] |

| Final Product (Part 1) | 4,4,5,5,5-Pentafluoro-1-pentanol | [3] |

| Overall Yield (Part 1) | 88% | [3] |

| Boiling Point of Product | 130°C at 1013 mbar | [3] |

| Purity of Final Product | 99.9% (by GC) | [3] |

Part 2: Conversion of 4,4,5,5,5-Pentafluoro-1-pentanol to this compound

Two primary routes are presented for this conversion.

Route A: Synthesis via an Alkyl Halide Intermediate

This is a robust, two-step method involving the conversion of the alcohol to an iodide, followed by reaction with thiourea and subsequent hydrolysis.

Caption: Route A: Synthesis of the target thiol via an alkyl iodide intermediate.

Step 2.A.1: Synthesis of 4,4,5,5,5-Pentafluoropentyl Iodide

The alcohol is converted to the corresponding iodide, a more reactive intermediate for nucleophilic substitution.[4]

Experimental Protocol:

-

To a solution of 4,4,5,5,5-pentafluoro-1-pentanol in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add triphenylphosphine, imidazole, and iodine.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is then washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

Step 2.A.2: Synthesis of this compound

The iodide is reacted with thiourea to form an isothiouronium salt, which is then hydrolyzed to the thiol. This method is often preferred as it minimizes the formation of sulfide byproducts.

Experimental Protocol:

-

A solution of 4,4,5,5,5-pentafluoropentyl iodide and thiourea in a suitable solvent (e.g., ethanol) is heated at reflux.

-

After the formation of the S-(4,4,5,5,5-pentafluoropentyl)isothiouronium iodide salt is complete, the solvent is removed.

-

The resulting salt is then hydrolyzed by heating with an aqueous solution of a base (e.g., sodium hydroxide).

-

After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) and the thiol is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are dried and concentrated, and the final product is purified by distillation.

| Parameter | Value |

| Reagents (Step 1) | Triphenylphosphine, Iodine, Imidazole |

| Reagents (Step 2) | Thiourea, Sodium Hydroxide |

| Typical Yield | Good to excellent yields are generally reported for these standard transformations. |

Route B: Synthesis via Mitsunobu Reaction

This route offers a more direct conversion of the alcohol to the thiol via a thioester intermediate, proceeding with inversion of configuration (though not relevant for a primary alcohol).

Caption: Route B: Synthesis of the target thiol via a Mitsunobu reaction.

Experimental Protocol:

-

In a flask under an inert atmosphere, dissolve 4,4,5,5,5-pentafluoro-1-pentanol, triphenylphosphine, and thioacetic acid in an anhydrous solvent such as THF.

-

Cool the mixture to 0°C and slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).

-

Allow the reaction to warm to room temperature and stir until completion.

-

The reaction mixture is then worked up, often by removing the solvent and purifying by chromatography to isolate the intermediate S-(4,4,5,5,5-pentafluoropentyl) thioacetate.

-

The thioacetate is then hydrolyzed to the thiol using a base such as sodium hydroxide in methanol, followed by an acidic workup.

| Parameter | Value |

| Reagents | Triphenylphosphine, DIAD/DEAD, Thioacetic Acid |

| Typical Yield | Generally good yields are reported for Mitsunobu reactions with primary alcohols. |

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step sequence starting from commercially available materials. The initial preparation of 4,4,5,5,5-pentafluoro-1-pentanol is well-documented with high yields. For the subsequent conversion to the thiol, both the alkyl halide/thiourea route and the Mitsunobu reaction present viable and effective strategies, allowing for flexibility in synthetic planning based on available reagents and laboratory capabilities. The protocols provided herein offer a solid foundation for researchers and drug development professionals working on the synthesis of this important fluorinated intermediate.

References

An In-depth Technical Guide on the Spectroscopic Data of 4,4,5,5,5-Pentafluoropentane-1-thiol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,4,5,5,5-Pentafluoropentane-1-thiol (CAS No. 148757-88-4). Due to the absence of publicly available experimental spectra, this document focuses on theoretically derived data based on the compound's molecular structure. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and comparative format. Furthermore, detailed, representative experimental protocols for acquiring such data are provided to guide researchers in their analytical endeavors. This guide is intended to serve as a valuable resource for scientists and professionals involved in research and development where this compound may be of interest.

Chemical Structure and Properties

This compound is a fluorinated alkane-thiol with the molecular formula C₅H₇F₅S. Its structure is characterized by a pentyl chain with a terminal thiol group and a pentafluoroethyl group at the C4 position.

Chemical Structure of this compound

Structure of this compound with atom numbering.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS, and typical values for similar chemical environments.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-1 (CH₂) | 2.5 - 2.7 | Quartet | 2H | J(H-H) ≈ 7 Hz, J(H-F) may cause further splitting |

| H-2 (CH₂) | 1.6 - 1.8 | Multiplet | 2H | |

| H-3 (CH₂) | 2.0 - 2.3 | Multiplet | 2H | |

| H (SH) | 1.3 - 1.6 | Triplet | 1H | J(H-H) ≈ 8 Hz |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 | 20 - 30 | t |

| C-2 | 25 - 35 | t |

| C-3 | 30 - 40 | t |

| C-4 | 115 - 125 | t |

| C-5 | 110 - 120 | q |

Table 3: Predicted ¹⁹F NMR Data (Reference: CFCl₃)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F (on C-4) | -110 to -120 | t |

| F (on C-5) | -80 to -90 | t |

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 2950 - 2850 | C-H (alkane) | Stretching | Medium-Strong |

| 2600 - 2550 | S-H (thiol) | Stretching | Weak |

| 1470 - 1430 | C-H (alkane) | Bending | Medium |

| 1300 - 1100 | C-F | Stretching | Strong |

| 1100 - 1000 | C-C | Stretching | Weak-Medium |

| 800 - 600 | C-S | Stretching | Weak |

Table 5: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Ion | Notes |

| 194 | [C₅H₇F₅S]⁺ | Molecular Ion (M⁺) |

| 161 | [M - SH]⁺ | Loss of sulfhydryl radical |

| 125 | [M - C₂F₅]⁺ | Loss of pentafluoroethyl radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 47 | [CH₂SH]⁺ | Thiomethyl cation |

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of liquid samples such as this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C and ¹⁹F NMR Acquisition:

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Select the appropriate nucleus (¹³C or ¹⁹F) for acquisition.

-

Use a standard pulse program, typically with proton decoupling for ¹³C NMR to simplify the spectrum. For ¹⁹F NMR, both coupled and decoupled spectra can be informative.

-

Acquire the spectrum, noting that ¹³C NMR generally requires a longer acquisition time than ¹H or ¹⁹F NMR.

-

Process and reference the spectrum appropriately (TMS for ¹³C, CFCl₃ for ¹⁹F).

-

Workflow for NMR Analysis

A generalized workflow for acquiring and processing NMR spectra.

3.2 Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

If necessary, apply pressure using the instrument's pressure arm to ensure good contact between the liquid and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a solvent-moistened wipe.

-

3.3 Mass Spectrometry (MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector: Set to an appropriate temperature (e.g., 250 °C) and use a split or splitless injection mode.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms) is typically suitable.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of components.

-

-

MS Conditions:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 35-300).

-

Detector: Ensure the detector is tuned and calibrated.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

-

Logical Relationship of Spectroscopic Techniques

Relationship between the compound and the structural information provided by each spectroscopic technique.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized analytical protocols for this compound. While experimental data is paramount for definitive structural confirmation, the information presented herein offers a robust starting point for researchers and professionals. The tabulated data and detailed methodologies are designed to facilitate the identification and characterization of this compound in various scientific and developmental contexts. It is recommended that this predicted data be used as a reference for the analysis of experimentally obtained spectra.

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 4,4,5,5,5-Pentafluoropentane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 4,4,5,5,5-Pentafluoropentane-1-thiol. Due to the absence of published experimental spectra for this specific molecule, this document presents a comprehensive prediction of chemical shifts, multiplicities, and coupling constants based on established principles of NMR spectroscopy. It also includes detailed experimental protocols for acquiring high-quality NMR data and visual diagrams to aid in the understanding of the molecular structure and analytical workflow.

Predicted NMR Data

The structural formula of this compound is HS-CH₂(a)-CH₂(b)-CH₂(c)-CF₂(d)-CF₃(e). The predicted NMR data is based on the distinct chemical environments of the hydrogen and fluorine nuclei within this structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments. The chemical shifts are influenced by adjacent electronegative atoms (sulfur) and the strongly electron-withdrawing pentafluoroethyl group. Protons on carbons adjacent to sulfur typically appear in the 2.0 to 2.5 ppm range, while the thiol proton (SH) signal is often observed between 1.3-1.5 ppm.[1]

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| Hₐ (-CH₂-S) | ~ 2.60 | Quartet of Triplets (qt) | ³J(Ha-Hb) ≈ 7.5 Hz, ³J(Ha-SH) ≈ 8.0 Hz |

| Hₛ (-SH) | ~ 1.35 | Triplet (t) | ³J(SH-Ha) ≈ 8.0 Hz |

| Hₑ (-CH₂-) | ~ 1.85 | Quintet (quint) | ³J(Hb-Ha) ≈ 7.5 Hz, ³J(Hb-Hc) ≈ 7.5 Hz |

| Hₒ (-CH₂-CF₂) | ~ 2.25 | Triplet of Triplets (tt) | ³J(Hc-Hb) ≈ 7.5 Hz, ³J(Hc-Fd) ≈ 12.0 Hz |

Note: The thiol proton (Hₛ) signal can be broad and may not show clear coupling depending on solvent, concentration, and temperature due to chemical exchange. If exchange is rapid, the Hₐ signal would simplify to a quartet.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is predicted to display two signals corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂) groups. ¹⁹F NMR offers a wide chemical shift range, minimizing signal overlap.[2] Typical chemical shifts for CF₃ groups are around -50 to -70 ppm, while alkyl-CF₂- groups appear further upfield.[3]

Table 2: Predicted ¹⁹F NMR Data for this compound (470 MHz, CDCl₃, referenced to CFCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| Fₑ (-CF₃) | ~ -82.0 | Triplet (t) | ³J(Fe-Fd) ≈ 9.0 Hz |

| Fₔ (-CF₂) | ~ -125.0 | Quartet of Triplets (qt) | ³J(Fd-Fe) ≈ 9.0 Hz, ³J(Fd-Hc) ≈ 12.0 Hz |

Experimental Protocols

To obtain high-resolution ¹H and ¹⁹F NMR spectra for this compound, the following experimental procedures are recommended.

Sample Preparation

-

Solvent Selection: Use a high-purity deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common choice for nonpolar to moderately polar compounds.

-

Concentration: Prepare a sample solution by dissolving 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[4]

-

Internal Standard: Add a small amount of an internal standard. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm can be used for referencing, or Tetramethylsilane (TMS) can be added for a 0.00 ppm reference. For ¹⁹F NMR, an external standard like trifluorotoluene (-63.72 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm) can be used, although referencing to the instrument's internal CFCl₃ calibration is common.[5]

-

Sample Tube: Transfer the final solution to a 5 mm NMR tube. Ensure the sample is free of particulate matter.

NMR Data Acquisition

The following parameters are suggested for a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Experiment: Standard 1D proton experiment.

-

Pulse Angle: 30-90° flip angle. A 30° pulse allows for a shorter relaxation delay.

-

Acquisition Time (AQ): ~3.0 seconds to ensure good resolution.[6]

-

Relaxation Delay (D1): 1.5-5.0 seconds. A longer delay (5x T₁) is necessary for accurate integration.[6]

-

Number of Scans (NS): 8 to 16 scans, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

¹⁹F NMR Spectroscopy:

-

Experiment: Standard 1D fluorine experiment, often with proton decoupling.

-

Decoupling: Use inverse-gated proton decoupling for quantitative measurements to avoid NOE effects while collapsing ¹H-¹⁹F couplings. For observing H-F couplings, run a proton-coupled experiment.[3]

-

Pulse Angle: 30-90° flip angle.

-

Acquisition Time (AQ): ~1.0-2.0 seconds.

-

Relaxation Delay (D1): 2.0-5.0 seconds. T₁ values for fluorine can be longer than for protons.

-

Number of Scans (NS): 16 to 64 scans.

-

Spectral Width: A wide range, e.g., +50 to -250 ppm, to ensure all signals are captured.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with labels corresponding to the assignments in the predicted data tables.

Caption: Molecular structure with NMR assignments.

Logical Workflow for NMR Analysis

This diagram outlines the logical steps involved in the NMR analysis of a fluorinated compound, from initial preparation to final structural confirmation.

Caption: Workflow for NMR analysis of fluorinated thiols.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 5. rsc.org [rsc.org]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Physical and chemical properties of fluorinated pentanethiols

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Pentanethiols

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of fluorinated pentanethiols. Given that specific data for various isomers of fluorinated pentanethiols are not extensively available in public literature, this document synthesizes information from related fluorinated compounds and their non-fluorinated analogs to present a cohesive understanding of their expected characteristics. The guide covers fundamental properties, detailed experimental protocols for synthesis and characterization, and logical workflows for their application, particularly in the formation of self-assembled monolayers (SAMs).

Physical Properties

Fluorination of alkanethiols significantly alters their physical properties. The introduction of highly electronegative fluorine atoms increases molecular weight and density but can decrease intermolecular forces due to the low polarizability of the C-F bond. This leads to properties that can be counter-intuitive, such as lower boiling points for longer-chain perfluoroalkanes compared to their hydrocarbon counterparts.[1][2]

Comparative Physical Data

The following table summarizes the known physical properties of 1-pentanethiol and the related compound perfluoropentane to provide an estimated comparison for a hypothetical perfluoropentanethiol.

| Property | 1-Pentanethiol (C₅H₁₁SH) | Perfluoropentane (C₅F₁₂) | Expected for Perfluoropentanethiol (C₅F₁₁SH) |

| Molar Mass ( g/mol ) | 104.21 | 288.04 | ~304.1 |

| Boiling Point (°C) | 126.2 | 28[3] | Lower than 1-Pentanethiol, likely closer to Perfluoropentane's boiling point. |

| Melting Point (°C) | -75.7 | -115[3] | Significantly lower than 1-Pentanethiol. |

| Density (g/mL) | 0.84 | 1.63 (at 25 °C)[3] | High, expected to be > 1.6 g/mL. |

| Vapor Pressure | 1.84 kPa (at 25 °C)[4] | 83.99 kPa (at 25 °C)[3] | High, indicating high volatility. |

| Solubility in Water | 156 mg/L (sparingly soluble)[5] | Insoluble | Expected to be highly insoluble (hydrophobic). |

| Solubility in Organic Solvents | Miscible with ethanol, ether[5][6] | Soluble in fluorinated solvents | Soluble in fluorinated solvents; lower solubility in common hydrocarbon solvents. |

Chemical Properties

The chemical behavior of fluorinated pentanethiols is dominated by two key features: the acidity of the thiol proton and the unique properties imparted by the fluorinated alkyl chain.

Acidity (pKa)

The electron-withdrawing nature of fluorine atoms significantly increases the acidity of the thiol proton compared to its non-fluorinated analog. While the pKa of typical alkanethiols is around 10-11, the pKa of a highly fluorinated thiol is expected to be substantially lower. For comparison, the pKa of perfluorooctanoic acid is estimated to be as low as -0.5, demonstrating the powerful inductive effect of perfluoroalkyl chains.[7] This increased acidity facilitates the formation of thiolate anions, which is crucial for binding to metal surfaces.

Reactivity and Self-Assembly

Fluorinated pentanethiols are key building blocks for creating well-defined surfaces through the process of self-assembly. When exposed to a gold substrate, the thiol group readily chemisorbs, forming a strong gold-thiolate (Au-S) bond.[8] The fluorinated chains then organize to minimize free energy, forming a densely packed, ordered monolayer. These fluorinated surfaces are of great interest due to their unique properties, including:

-

Low Surface Energy: Resulting in surfaces that are both hydrophobic and oleophobic (repellent to water and oils).[2]

-

Chemical Inertness: The strength of the C-F bond makes the surface highly resistant to chemical attack.[2]

-

Unique Electronic Properties: The strong dipole of the C-F bonds can alter the work function of the underlying metal substrate.[9]

The quality and ordering of the resulting SAM can be influenced by the length of the fluorocarbon chain, with shorter chains sometimes leading to more disordered monolayers.[8]

Experimental Protocols

Synthesis of Fluorinated Alkanethiols

A common and effective method for synthesizing perfluoroalkanethiols is the hydride reduction of commercially available perfluoroalkyl iodides.[8]

Protocol: Synthesis of 1H,1H,2H,2H-Perfluoropentanethiol

-

Reaction Setup:

-

In a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the starting material, such as CF₃(CF₂)ₓCH₂CH₂I (where x=3 for a pentyl derivative).

-

Dissolve the starting material in a suitable solvent like anhydrous ethanol.

-

-

Reagent Addition:

-

In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride (NaBH₄), in ethanol.

-

Prepare a solution of elemental sulfur (S₈) in ethanol. This may require gentle heating to dissolve.

-

-

Reaction Execution:

-

Slowly add the sodium borohydride solution to the sulfur solution at room temperature. This will form a solution containing sodium disulfide.

-

Add the perfluoroalkyl iodide solution to the sodium disulfide mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the initial reaction to form the disulfide, the mixture is cooled, and a stronger reducing agent (e.g., lithium aluminum hydride, LAH, in THF) is cautiously added at 0 °C to cleave the disulfide bond and form the thiol.

-

-

Workup and Purification:

-

After the reduction is complete, the reaction is quenched by the slow addition of aqueous acid (e.g., 1 M HCl) at 0 °C.

-

The mixture is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation or column chromatography on silica gel to yield the pure fluorinated pentanethiol.

-

Characterization Methods

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for structural confirmation. ¹H NMR will confirm the presence of the thiol proton and any adjacent methylene groups, while ¹³C NMR confirms the carbon backbone. ¹⁹F NMR is particularly powerful for analyzing these compounds due to its high sensitivity and wide chemical shift range, providing a unique fingerprint for the fluorinated chain.[10][11]

-

Sample Preparation: Dissolve 5-10 mg of the purified thiol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Parameters (¹⁹F NMR):

-

Spectrometer: 400 MHz or higher.

-

Reference: An external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.

-

Acquisition: Acquire spectra with appropriate pulse sequences, ensuring a sufficient relaxation delay.

-

-

Data Analysis: The chemical shifts, coupling constants (J-coupling, especially JFF and JHF), and integration values are analyzed to confirm the structure.

B. Mass Spectrometry (MS) MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS). For GC-MS, a column suitable for volatile compounds is used.

-

Data Analysis: The mass spectrum of fluorinated compounds is often characterized by a small or absent molecular ion peak and prominent fragment ions, such as [CF₃]⁺.[12] The high-resolution data should be used to confirm the exact mass and elemental formula.

C. X-ray Photoelectron Spectroscopy (XPS) for SAM Analysis XPS is a surface-sensitive technique used to verify the composition and quality of the SAM on a gold substrate.[8]

-

SAM Preparation: Immerse a clean gold-coated substrate into a dilute (e.g., 1 mM) ethanolic solution of the fluorinated pentanethiol for an extended period (e.g., 12-24 hours).[8] Rinse the substrate thoroughly with ethanol and dry under a stream of nitrogen.

-

Instrumentation: Perform analysis in an ultra-high vacuum (UHV) XPS system with a monochromatic Al Kα X-ray source.

-

Data Analysis:

-

Survey Scan: Identifies the elements present on the surface (Au, S, C, F, O).

-

High-Resolution Scans:

-

S 2p: A peak at ~162 eV confirms the formation of a gold-thiolate bond. A peak around 163.5-164 eV would indicate unbound thiols.[8]

-

C 1s: Deconvolution of the C 1s spectrum reveals peaks corresponding to C-S, C-C, CF₂, and CF₃ environments, confirming the structure of the adsorbed molecule.

-

F 1s and Au 4f: These signals are used to confirm the presence of the fluorinated chains and the gold substrate, respectively. The relative atomic ratios can be used to assess monolayer purity and coverage.[13]

-

-

Mandatory Visualizations

Synthesis Workflow

Caption: A typical workflow for the synthesis of fluorinated pentanethiols.

Self-Assembly on Gold Surface

Caption: Formation of a fluorinated pentanethiol SAM on a gold substrate.

Characterization Workflow

Caption: A comprehensive workflow for material and surface characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Perfluoropentane - Wikipedia [en.wikipedia.org]

- 4. ICSC 1521 - 1-PENTANETHIOL [inchem.org]

- 5. 1-Pentanethiol | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of a fluorinated aryl thiol self-assembled monolayer with its hydrogenated counterpart on polycrystalline Ag substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. The production and verification of pristine semi-fluorinated thiol monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4,4,5,5,5-Pentafluoropentane-1-thiol (CAS: 148757-88-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5,5-Pentafluoropentane-1-thiol, identified by CAS number 148757-88-4, is a fluorinated organic thiol. This compound is characterized by a five-carbon pentane backbone with a thiol (-SH) functional group at one end and five fluorine atoms at the other. The presence of the highly electronegative fluorine atoms significantly influences the molecule's chemical and physical properties, imparting increased hydrophobicity and thermal stability. The thiol group provides a site of reactivity, making it a valuable intermediate in organic synthesis. Its most notable application is as a key building block in the synthesis of Fulvestrant, a potent anti-cancer therapeutic agent.[1]

Chemical Structure and Identifiers

The structure of this compound consists of a mercaptopropyl group attached to a 1,1,2,2,2-pentafluoroethyl group.

| Identifier | Value |

| CAS Number | 148757-88-4 |

| Molecular Formula | C5H7F5S |

| Molecular Weight | 194.17 g/mol |

| IUPAC Name | This compound[2] |

| SMILES | C(CC(C(F)(F)F)(F)F)CS[2] |

| InChI | InChI=1S/C5H7F5S/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2[2] |

| InChIKey | OZRFWLLFSGXBOH-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. The data is compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Appearance | Clear colorless liquid | [3] |

| Boiling Point | 113.2 ± 40.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point | 30.3 ± 15.6 °C | [4] |

| Vapor Pressure | 24.887 mmHg at 25°C | [3][5] |

| Refractive Index | 1.363 | [3] |

| pKa | 10.08 ± 0.10 (Predicted) | [3] |

Core Application: Synthesis of Fulvestrant

The primary and most well-documented application of this compound is its role as a critical intermediate in the multi-step synthesis of Fulvestrant. Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[6] The pentafluoropentylthio side chain is essential for the drug's mechanism of action.[7]

High-Level Synthetic Pathway

The synthesis of Fulvestrant is a complex process involving the modification of a steroid backbone. This compound (or a derivative like a thioester or mesylate) is introduced to form the characteristic side chain at the 7α-position of the estrane skeleton. The general workflow, as described in various patents, involves the reaction of an activated steroid intermediate with the fluorinated thiol.[8][9][10] The final step is typically the oxidation of the sulfide linkage to a sulfoxide.[6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and use of this compound are proprietary and typically found within patent literature, which outlines the general process rather than providing replicable laboratory procedures. For instance, patent WO2017064724A1 describes reacting a steroid intermediate with 4,4,5,5,5-pentafluoro-1-pentanethiol in the presence of sodium hydroxide and a suitable solvent like acetonitrile or N,N-Dimethylacetamide.[8] Another patent, US9315540B2, describes the reaction of an alkylated steroid derivative with a 4,4,5,5,5-pentafluoropentane phenyl thioester.[11] However, these descriptions lack the specific concentrations, reaction times, purification methods, and analytical data required for a full experimental protocol.

Logical Relationships and Reactivity

The chemical behavior of this compound is governed by its two key functional regions: the thiol group and the perfluorinated alkyl chain.

Limitations of Available Data

While the identity, key physicochemical properties, and primary synthetic application of this compound are well-established, there is a notable lack of publicly available, in-depth technical data. Specifically:

-

Detailed Experimental Protocols: Replicable, step-by-step laboratory procedures for the synthesis or reaction of this compound are not available in the public domain.

-

Biological Activity: There are no published studies on the specific biological activity or signaling pathways of this compound itself. Its biological relevance is currently understood only through its role as a precursor to the active pharmaceutical ingredient, Fulvestrant.

-

Spectral Data: While commercial suppliers possess spectral data (e.g., NMR, IR, MS) for quality control, detailed analyses and peak assignments are not published in peer-reviewed literature.

This guide provides a summary of the currently available information for research and development professionals. Further investigation would require access to proprietary industrial process documents or dedicated laboratory research.

References

- 1. This compound | 148757-88-4 [chemicalbook.com]

- 2. This compound | C5H7F5S | CID 11138000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 4,4,5,5,5-Pentafluoro-1-pentanethiol | CAS#:148757-88-4 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. CN106279342A - The preparation of fulvestrant - Google Patents [patents.google.com]

- 7. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2017064724A1 - Novel process and intermediates for the preparation of high purity fulvestrant - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CN114685593A - Fulvestrant preparation method and intermediate thereof - Google Patents [patents.google.com]

- 11. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]

Commercial availability and purity of 4,4,5,5,5-Pentafluoropentane-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4,5,5,5-Pentafluoropentane-1-thiol, including its commercial availability, purity, physicochemical properties, and its significant role as a key intermediate in pharmaceutical synthesis. Detailed experimental methodologies for its preparation, purification, and analysis are also presented.

Introduction

This compound is a fluorinated aliphatic thiol that has garnered significant interest in the field of medicinal chemistry. Its unique properties, imparted by the pentafluoropentyl group, make it a valuable building block in the synthesis of complex molecules. Most notably, it serves as a crucial intermediate in the industrial production of Fulvestrant, an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2][3] The incorporation of the fluorinated chain is a key structural feature of the drug, influencing its pharmacokinetic and pharmacodynamic properties.

Commercial Availability and Purity

This compound is commercially available from various chemical suppliers, typically with purities ranging from 95% to over 99%. The compound is generally supplied as a clear, colorless to pale yellow liquid.[2]

Table 1: Commercial Availability and Purity of this compound

| Supplier | Purity | Available Quantities |

| Ambeed | 97% | 250mg, 1g, 5g, 25g |

| American Custom Chemicals Corp. | 95% | 5mg |

| TRC (Toronto Research Chemicals) | >98% | 100mg, 1g |

| Career Henan Chemical Co. | 98% | Inquire for bulk quantities |

| Caming Pharmaceutical Ltd. | ≥99% | Inquire for bulk quantities |

| Pharmaffiliates | High | Inquire for quantities |

Note: Availability and purity levels are subject to change. Please consult the respective suppliers for the most current information.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 148757-88-4 | [4] |

| Molecular Formula | C₅H₇F₅S | [4] |

| Molecular Weight | 194.17 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [2][4] |

| Boiling Point | 113.16 °C at 760 mmHg | [4] |

| Density | 1.274 g/cm³ | [4] |

| Refractive Index | 1.363 | [4] |

| Flash Point | 30.31 °C | [4] |

| Storage Temperature | 2-8°C | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established organic chemistry principles and related transformations, a plausible and common synthetic route involves the conversion of the corresponding alcohol, 4,4,5,5,5-Pentafluoro-1-pentanol. This precursor is also commercially available and its synthesis has been described.[3][6]

Synthesis of the Precursor: 4,4,5,5,5-Pentafluoro-1-pentanol

A described method for the synthesis of 4,4,5,5,5-Pentafluoro-1-pentanol involves the reaction of pentafluoroiodoethane with allyl alcohol.[6]

Experimental Protocol (Literature-Based):

-

To a reaction vessel under an inert atmosphere, add iron acetylacetonate, 6,6'-dimethyl-2,2'-bipyridine, and 1,2-dichloroethane.

-

Stir the mixture at room temperature for 30 minutes.

-

Sequentially add allyl alcohol, cesium carbonate, pentafluoroiodoethane, and triisopropylsilane.

-

Heat the reaction mixture to 80°C and maintain for 24 hours, monitoring the consumption of allyl alcohol by a suitable analytical method (e.g., GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

The product, 4,4,5,5,5-Pentafluoro-1-pentanol, can then be isolated and purified using standard techniques such as distillation.

Conversion of 4,4,5,5,5-Pentafluoro-1-pentanol to this compound

Several general methods can be employed for the conversion of an alcohol to a thiol. Two common and effective approaches are detailed below.

This method involves the activation of the alcohol as a tosylate, followed by nucleophilic substitution with a sulfur source.

Step 1: Synthesis of 4,4,5,5,5-Pentafluoropentyl Tosylate

-

Dissolve 4,4,5,5,5-Pentafluoro-1-pentanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) and cool to 0°C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents).

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. Further purification can be achieved by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the 4,4,5,5,5-Pentafluoropentyl tosylate (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.

-

Add a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea (1.5 equivalents). If using thiourea, a subsequent hydrolysis step with a base (e.g., NaOH) will be required.

-

Heat the reaction mixture (e.g., to 50-80°C) and stir for several hours, monitoring the reaction progress.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude thiol.

Lawesson's reagent provides a more direct, one-pot method for the conversion of alcohols to thiols.

Experimental Protocol:

-

In a reaction flask under an inert atmosphere, dissolve 4,4,5,5,5-Pentafluoro-1-pentanol (1 equivalent) in an anhydrous solvent such as toluene or 1,2-dimethoxyethane.

-

Add Lawesson's reagent (0.5 equivalents).

-

Reflux the mixture for several hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Purification and Analysis

Purification

The primary method for purifying this compound is distillation under reduced pressure . Given its boiling point of 113.16°C at atmospheric pressure, vacuum distillation is recommended to prevent potential decomposition at higher temperatures.

For smaller scales or for removing non-volatile impurities, flash column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. Due to the potential for oxidation of thiols on silica, it is advisable to use deoxygenated solvents and work reasonably quickly.

Purity Analysis

The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for assessing the purity of volatile compounds. It provides information on the retention time of the main component and the presence of any impurities, which can be identified by their mass spectra. Care should be taken as thiols can sometimes oxidize in the hot GC injector port.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the different protons in the molecule. The proton of the thiol group (-SH) will typically appear as a broad singlet.

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The spectrum will show distinct signals for the -CF₂- and -CF₃ groups, and the coupling patterns can confirm the structure.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for less volatile impurities. A reversed-phase column with a mobile phase of acetonitrile and water is a common starting point.

Application in Drug Development: The Synthesis of Fulvestrant

The primary application of this compound is as a key building block in the synthesis of Fulvestrant. In the synthesis, the thiol is typically reacted with an activated form of a nonyl side chain, which is then attached to the steroidal backbone of an estradiol derivative. The pentafluoropentylthioether side chain is a critical pharmacophore of the final drug molecule.

Visualized Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound and its subsequent use in the synthesis of a Fulvestrant precursor.

Caption: Synthetic workflow for this compound and its application.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation. Users should consult the Safety Data Sheet (SDS) from their supplier for detailed safety and handling information. As with most thiols, it is expected to have a strong, unpleasant odor.

References

- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01602D [pubs.rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. tandfonline.com [tandfonline.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Video: Preparation and Reactions of Thiols [jove.com]

The Core of Fulvestrant: A Technical Guide to Key Chemical Intermediates in its Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fulvestrant, a crucial therapy in the management of hormone receptor-positive breast cancer, is a selective estrogen receptor degrader (SERD) with a unique steroidal structure.[1][2][3] Its synthesis is a complex, multi-step process involving several key chemical intermediates. This technical guide provides an in-depth exploration of these core intermediates, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.

Key Synthetic Routes and Intermediates

The synthesis of Fulvestrant can be approached through various routes, often starting from commercially available steroids like estradiol or its derivatives. A common strategy involves the introduction of the characteristic long sulfinyl side chain at the 7α-position of the steroid nucleus. Key transformations include the protection of hydroxyl groups, oxidation to introduce a keto group at the 6-position, and the stereoselective addition of the side chain.[4][5][6]

Several patents and research articles outline different methodologies, each with its own set of intermediates and reaction conditions. For instance, one approach starts with 6-ketoestradiol, proceeding through a six-step reaction to yield Fulvestrant.[7] Another method utilizes 6-dehydronandrolone acetate, achieving the synthesis in four steps.[8][9] The choice of synthetic route often depends on factors like overall yield, purity, cost-effectiveness, and scalability for industrial production.

Core Chemical Intermediates

The following are some of the pivotal chemical intermediates that feature prominently in various reported synthetic pathways for Fulvestrant:

-

Protected Estradiol Derivatives: To prevent unwanted side reactions, the hydroxyl groups at the C-3 and C-17 positions of the estradiol core are often protected. Common protecting groups include acetyl (Ac) or benzyl (Bn).

-

6-Keto Steroid Intermediates: The introduction of a ketone group at the C-6 position is a critical step that facilitates the subsequent addition of the side chain. An example is 3,17β-diacetoxy-estra-1,3,5(10)-trien-6-one.

-

7α-Alkylated Steroid Intermediates: The stereoselective addition of the precursor to the long side chain at the 7α-position is a crucial C-C bond-forming step. This often involves the use of organometallic reagents.

-

Side Chain Precursors: The unique 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl side chain is typically constructed separately and then coupled to the steroid nucleus. Intermediates in the side chain synthesis include compounds like 4,4,5,5,5-pentafluoro-1-pentanethiol.[10]

Quantitative Data on Synthetic Steps

The efficiency of each synthetic step is critical for the overall yield and cost of Fulvestrant production. The following table summarizes reported yields for key transformations in various synthetic routes.

| Transformation | Starting Material | Key Intermediate/Product | Reported Yield | Reference |

| Side Chain Addition & Deprotection | 6-ketoestradiol derivative | 7α-[9-(4,4,5,5,5-pentafluoropentylthio)nonyl]estradiol | ~59.2% | [7] |

| Oxidation of Side Chain | 7α-[9-(4,4,5,5,5-pentafluoropentylthio)nonyl]estradiol | Fulvestrant | ~60% | [11] |

| Overall Yield (from 6-dehydronandrolone acetate) | 6-dehydronandrolone acetate | Fulvestrant | 35% | [8][9] |

| Overall Yield (from 6-ketoestradiol) | 6-ketoestradiol | Fulvestrant | ~40% | [7] |

| Overall Yield (from Intermediate X and pentafluoropentanol) | Intermediate X and pentafluoropentanol | Fulvestrant | 50-60% | [11] |

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of Fulvestrant, compiled from published literature.

Protocol 1: Synthesis of 7α-[9-(4,4,5,5,5-pentafluoropentylthio)nonyl]-estra-1,3,5(10)-triene-3,17β-diol

This protocol describes the addition of the thioether side chain to a 6-ketoestradiol derivative.

Materials:

-

3,17β-diacetoxy-estra-1,3,5(10)-trien-6-one

-

9-(4,4,5,5,5-pentafluoropentylthio)nonyl magnesium bromide (Grignard reagent)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride solution, saturated

-

Ethyl acetate

-

Sodium sulfate, anhydrous

Procedure:

-

A solution of 3,17β-diacetoxy-estra-1,3,5(10)-trien-6-one in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

The Grignard reagent, 9-(4,4,5,5,5-pentafluoropentylthio)nonyl magnesium bromide, in THF is added dropwise to the cooled solution of the steroid.

-

The reaction mixture is stirred at the low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product containing the 7α- and 7β-isomers is then subjected to deprotection of the acetate groups, typically using a base such as sodium hydroxide in methanol.

-

The resulting diol is purified by column chromatography on silica gel to isolate the desired 7α-isomer.

Protocol 2: Oxidation to Fulvestrant

This protocol outlines the final oxidation step to form the sulfoxide moiety of Fulvestrant.

Materials:

-

7α-[9-(4,4,5,5,5-pentafluoropentylthio)nonyl]-estra-1,3,5(10)-triene-3,17β-diol

-

Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA))

-

Solvent (e.g., acetic acid, ethyl acetate, dichloromethane)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

The starting thioether intermediate is dissolved in a suitable solvent such as ethyl acetate or a mixture of acetic acid and ethyl acetate.[10]

-

The solution is cooled in an ice bath.

-

The oxidizing agent is added portion-wise or dropwise to the solution, maintaining the temperature. The amount of oxidizing agent is carefully controlled to favor the formation of the sulfoxide over the sulfone.

-

The reaction is stirred at a low temperature and monitored by TLC or HPLC until the starting material is consumed.

-

The reaction is quenched by the addition of a reducing agent like sodium thiosulfate solution to destroy any excess oxidant.

-

The mixture is diluted with ethyl acetate and washed with water and saturated sodium bicarbonate solution to neutralize any acidic components.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude Fulvestrant is then purified by recrystallization or column chromatography to obtain the final product as a mixture of two diastereoisomers at the sulfur atom.[12]

Synthetic Pathway Visualization

The following diagrams illustrate the logical flow of the key synthetic transformations in the preparation of Fulvestrant.

Caption: A simplified workflow of a common Fulvestrant synthetic route.

Mechanism of Action: Estrogen Receptor Degradation

Fulvestrant's therapeutic effect stems from its unique mechanism of action as a SERD. It binds to the estrogen receptor (ER) and induces a conformational change that leads to the receptor's degradation.[3][][14] This process is visualized below.

Caption: The signaling pathway of Fulvestrant's mechanism of action.

References

- 1. Fulvestrant - Wikipedia [en.wikipedia.org]

- 2. A Review of Fulvestrant in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9315540B2 - Process for the preparation of fulvestrant - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. CN102993257A - New fulvestrant preparation method - Google Patents [patents.google.com]

- 8. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2017064724A1 - Novel process and intermediates for the preparation of high purity fulvestrant - Google Patents [patents.google.com]

- 11. CN103980336A - New fulvestrant synthesis method - Google Patents [patents.google.com]

- 12. US9271990B2 - Fulvestrant formulations - Google Patents [patents.google.com]

- 14. Fulvestrant in the treatment of hormone receptor‐positive/human epidermal growth factor receptor 2‐negative advanced breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorination Effect on Thiol Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique properties, including high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence the physicochemical and biological characteristics of a molecule. When applied to thiols, a class of organosulfur compounds critical in various biological and chemical processes, fluorination offers a powerful tool to modulate reactivity and tailor properties for specific applications. This guide provides a comprehensive overview of the fluorination effect on thiol reactivity, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing the potential of fluorinated thiols.

The reactivity of a thiol is intrinsically linked to the acidity of the thiol proton (pKa), the nucleophilicity of the corresponding thiolate anion, and its redox potential. Fluorination, particularly on the carbon backbone near the thiol group, exerts a strong electron-withdrawing inductive effect. This effect significantly lowers the pKa of the thiol, increasing the concentration of the more reactive thiolate anion at physiological pH. However, the high electronegativity of fluorine can also decrease the nucleophilicity of the thiolate. Understanding this delicate balance is crucial for predicting and controlling the reactivity of fluorinated thiols in various chemical transformations.

This guide will delve into the quantitative effects of fluorination on thiol pKa and explore its impact on the kinetics of several key reactions, including Michael additions, thiol-disulfide exchanges, and para-fluoro-thiol reactions. Detailed experimental protocols for measuring these effects are provided, alongside diagrammatic representations of workflows and mechanistic pathways to facilitate a deeper understanding.

Data Presentation: The Quantitative Impact of Fluorination

The introduction of fluorine atoms into a thiol-containing molecule has a quantifiable impact on its acidity and reactivity. The following tables summarize key data comparing fluorinated and non-fluorinated thiols.

Table 1: Comparison of pKa Values for Benzenethiol Derivatives

| Compound | pKa | Reference |

| Benzenethiol | ~6.6 | |

| 4-Fluorobenzenethiol | ~6.1 | |

| Pentafluorobenzenethiol | 2.68 |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

Table 2: Second-Order Rate Constants for the para-Fluoro-Thiol Reaction (PFTR)

| Thiol | Solvent | Rate Constant (k) [L mol⁻¹ s⁻¹] | Reference |

| Thiophenol | DMF | 2.5 x 10⁻¹ | |

| 1-Octanethiol | THF | Very Slow (<45% conversion in 72h) | |

| Polymeric Thiol | DMF | - |

Note: The reactivity in PFTR is highly dependent on the thiol, solvent, and base used. The reaction involves the nucleophilic attack of a thiolate on a polyfluorinated aromatic ring.

Core Concepts and Reaction Mechanisms

The Inductive Effect and Thiol Acidity

The primary influence of fluorination on thiol reactivity stems from the powerful electron-withdrawing inductive effect of the fluorine atom(s). This effect polarizes the S-H bond, making the thiol proton more acidic and thus lowering its pKa. A lower pKa means that at a given pH, a higher proportion of the thiol will exist in its deprotonated, more nucleophilic thiolate form (RS⁻).

Key Reactions of Fluorinated Thiols

-

Michael Addition: The conjugate addition of a thiol to an α,β-unsaturated carbonyl compound is a fundamental reaction in both chemistry and biology. The increased concentration of the thiolate anion due to fluorination can accelerate the rate of Michael additions. However, the reduced nucleophilicity of the fluorinated thiolate can sometimes counteract this effect.

-

Thiol-Disulfide Exchange: This reversible reaction is crucial for protein folding, redox signaling, and drug metabolism. The equilibrium and kinetics of thiol-disulfide exchange are influenced by the pKa and redox potential of the participating thiols. Fluorination can modulate these properties, thereby affecting the stability and reactivity of disulfide bonds.

-

para-Fluoro-Thiol Reaction (PFTR): This is a specific type of nucleophilic aromatic substitution (SNAr) where a thiol displaces a fluorine atom, typically at the para position of a pentafluorophenyl group. The high reactivity of the C-F bond in electron-deficient aromatic systems makes this a rapid and efficient conjugation method.[1][2]

-

Thiol-Ene Reaction: This radical-mediated addition of a thiol to an alkene is a versatile "click" reaction. While the initiation of this reaction does not directly depend on the thiol's pKa, the subsequent chain transfer step can be influenced by the S-H bond dissociation energy, which may be affected by fluorination.

Mandatory Visualization

Experimental Protocols

Protocol 1: Determination of Thiol pKa by UV-Vis Spectrophotometric Titration

This protocol outlines a method for determining the pKa of a thiol by monitoring the change in UV-Vis absorbance of its thiolate form as a function of pH.

Materials:

-

Thiol compound (fluorinated or non-fluorinated)

-

Series of buffer solutions with known pH values (e.g., phosphate, borate) spanning a range of at least 2 pH units above and below the expected pKa

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

Deionized water

-

Suitable organic solvent if the thiol is not water-soluble (e.g., DMSO, ethanol)

Procedure:

-

Prepare a stock solution of the thiol: Accurately weigh the thiol and dissolve it in a minimal amount of a suitable solvent to prepare a concentrated stock solution (e.g., 10 mM).

-

Prepare sample solutions: For each buffer solution, add a small, constant volume of the thiol stock solution to a known volume of the buffer in a quartz cuvette to achieve a final concentration suitable for UV-Vis analysis (typically in the µM range). Ensure the final concentration of any organic solvent is low (e.g., <1%) to minimize its effect on the pH and pKa.

-

Measure UV-Vis spectra: Record the UV-Vis spectrum of each sample solution over a relevant wavelength range. A solution of the buffer without the thiol should be used as a blank.

-

Identify the analytical wavelength: Determine the wavelength at which the difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms of the thiol is maximal. This is the analytical wavelength (λmax for the thiolate).

-

Measure absorbance at the analytical wavelength: Measure the absorbance of each buffered thiol solution at the determined analytical wavelength.

-

Data Analysis:

-

Plot the absorbance at the analytical wavelength versus the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where half of the thiol is in its deprotonated form.

-

Alternatively, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where [A⁻] is the concentration of the thiolate and [HA] is the concentration of the protonated thiol. The ratio [A⁻]/[HA] can be calculated from the absorbance values.

-

Protocol 2: Kinetic Analysis of the para-Fluoro-Thiol Reaction (PFTR) by ¹⁹F NMR Spectroscopy

This protocol describes a method for monitoring the kinetics of the PFTR by observing the changes in the ¹⁹F NMR spectrum of the fluorinated aromatic compound over time.[3][4]

Materials:

-

Pentafluorophenyl-containing substrate

-

Thiol (fluorinated or non-fluorinated)

-

Non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine)

-

Anhydrous deuterated solvent (e.g., DMF-d₇, CDCl₃)

-

NMR tubes

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Prepare stock solutions: Prepare stock solutions of the pentafluorophenyl substrate, the thiol, and the base in the chosen deuterated solvent.

-

Set up the NMR experiment:

-

In an NMR tube, combine the stock solutions of the pentafluorophenyl substrate and the thiol at the desired concentrations.

-

Acquire an initial ¹⁹F NMR spectrum to record the signals of the starting material. The pentafluorophenyl group typically shows three distinct signals for the ortho, meta, and para fluorine atoms.

-

-

Initiate the reaction: Add the base to the NMR tube to initiate the reaction. Quickly mix the contents and place the tube in the NMR spectrometer.

-

Monitor the reaction: Acquire a series of ¹⁹F NMR spectra at regular time intervals. The disappearance of the signal corresponding to the para-fluorine and the appearance of new signals for the substituted product should be observed.

-

Data Analysis:

-

Integrate the signals of the starting material and the product in each spectrum.

-

Calculate the concentration of the reactants and products at each time point based on the initial concentrations and the relative integrals.

-

Plot the concentration of the starting material versus time.

-

Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order for a bimolecular reaction).

-

Conclusion

The fluorination of thiols is a powerful strategy for fine-tuning their reactivity, with significant implications for drug development, chemical biology, and materials science. The electron-withdrawing nature of fluorine lowers the pKa of the thiol, increasing the population of the reactive thiolate anion. This generally leads to enhanced reactivity in reactions such as Michael additions and nucleophilic aromatic substitutions. However, the interplay between increased thiolate concentration and potentially decreased nucleophilicity requires careful consideration and empirical validation.

The experimental protocols and quantitative data presented in this guide provide a framework for researchers to systematically investigate the impact of fluorination on their specific thiol-containing systems. By understanding and harnessing the fluorination effect, scientists can design and synthesize novel molecules with tailored reactivity and optimized performance for a wide range of applications. The continued exploration of fluorinated thiols promises to unlock new opportunities in the development of advanced therapeutics, probes, and functional materials.

References

A Comprehensive Technical Guide to 4,4,5,5,5-Pentafluoropentane-1-thiol: Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4,4,5,5,5-Pentafluoropentane-1-thiol, a crucial fluorinated aliphatic thiol used as a key intermediate in the synthesis of the anti-cancer drug Fulvestrant. This document details its physicochemical properties, provides a plausible, detailed experimental protocol for its synthesis from commercially available starting materials, and outlines its application in the synthesis of Fulvestrant. The Canonical SMILES for this compound is C(CC(C(F)(F)F)(F)F)CS.[1][2] All quantitative data are presented in structured tables for clarity, and a logical workflow for its synthesis and subsequent use is provided as a Graphviz diagram.

Physicochemical Properties

This compound is a colorless liquid with a characteristic thiol odor.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H7F5S | [1][2] |

| Molecular Weight | 194.17 g/mol | [1][3] |

| Canonical SMILES | C(CC(C(F)(F)F)(F)F)CS | [1][2] |

| CAS Number | 148757-88-4 | [1][2][3] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 113.162 °C at 760 mmHg | [2] |

| Density | 1.274 g/cm³ | [2] |

| Flash Point | 30.306 °C | [2] |

| Refractive Index | 1.363 | [2] |

| pKa (Predicted) | 10.08 ± 0.10 | [2] |

| LogP | 2.894 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis of this compound: A Representative Experimental Protocol

While specific proprietary methods may exist, the synthesis of this compound can be achieved through a reliable two-step process starting from the commercially available 4,4,5,5,5-pentafluoropentan-1-ol. The following protocol is a representative procedure based on standard organic chemistry transformations.

Step 1: Synthesis of 4,4,5,5,5-Pentafluoropentyl Bromide

Methodology: This step involves the conversion of the primary alcohol to an alkyl bromide using a standard brominating agent like phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids.

Materials:

-

4,4,5,5,5-pentafluoropentan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4,4,5,5,5-pentafluoropentan-1-ol (1.0 eq) in anhydrous diethyl ether, cooled to 0 °C in an ice bath, add phosphorus tribromide (0.4 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4,5,5,5-pentafluoropentyl bromide.

-

Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

Methodology: The target thiol is synthesized from the corresponding alkyl bromide via a nucleophilic substitution reaction with a sulfur nucleophile, such as thiourea followed by hydrolysis, or sodium hydrosulfide. The thiourea method is often preferred as it minimizes the formation of the corresponding sulfide byproduct.

Materials:

-

4,4,5,5,5-pentafluoropentyl bromide (from Step 1)

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

A mixture of 4,4,5,5,5-pentafluoropentyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol is heated at reflux for 2-4 hours to form the S-(4,4,5,5,5-pentafluoropentyl)isothiouronium bromide salt.

-

After cooling, a solution of sodium hydroxide (2.5 eq) in water is added, and the mixture is heated at reflux for another 1-2 hours to hydrolyze the isothiouronium salt.

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by distillation.

Application in the Synthesis of Fulvestrant

This compound is a critical building block in the synthesis of Fulvestrant, a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. In the synthesis of Fulvestrant, the thiol is typically activated, for example, as a thioester or a sulfonate ester, and then reacted with a suitable estradiol derivative to introduce the characteristic pentafluoropentylsulfinyl side chain.

Logical Workflow for Synthesis and Application

The following diagram illustrates the synthetic pathway from 4,4,5,5,5-pentafluoropentan-1-ol to this compound and its subsequent utilization in the synthesis of Fulvestrant.

References

Methodological & Application

Application Notes and Protocols for Self-Assembled Monolayers of 4,4,5,5,5-Pentafluoropentane-1-thiol

For Researchers, Scientists, and Drug Development Professionals